2-Butenoic acid, 4,4,4-trifluoro-, methyl ester
Description
Chemical Structure and Properties 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester (CAS varies; e.g., 91600-34-9 for (2Z)-isomer) is an α,β-unsaturated ester with the (E)-configuration in its most common form. Its molecular formula is C₅H₅F₃O₂, with a molecular weight of 168.11 g/mol . The compound features a trifluoromethyl group at the 4-position and a methyl ester group at the 1-position. The presence of fluorine atoms enhances its electronegativity and stability, making it useful in agrochemical and pharmaceutical intermediates .
Properties
Molecular Formula |
C5H5F3O2 |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
methyl 4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3 |
InChI Key |
DMMZYYLXAGRBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoroacetone with methyl (triphenylphosphoranylidene)acetate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester often involves large-scale chemical reactions using similar starting materials. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and reduction.
- Reactivity Studies: Its reactivity profile allows researchers to explore the behavior of trifluoromethylated compounds in chemical reactions.
2. Biology:
- Enzyme Inhibition: Research indicates that this compound acts as an inhibitor for specific enzymes, particularly gamma-aminobutyric acid aminotransferase (GABA-AT). Studies have shown that both isomers of the compound exhibit time-dependent inhibition of GABA-AT, making them valuable tools for probing enzyme mechanisms.
- Pharmacological Potential: The biological activities of 2-butenoic acid derivatives have led to investigations into their potential therapeutic uses, including anti-inflammatory and anticancer properties.
3. Medicine:
- Therapeutic Applications: The compound's unique structure allows it to interact with biological systems effectively. Its derivatives are being explored for their roles in drug development and therapeutic interventions.
- Toxicological Studies: Understanding the toxicity profile of this compound is crucial for its safe application in pharmaceuticals. Research has focused on its metabolic pathways and potential side effects.
Data Tables
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester | GABA-AT | Time-dependent inhibition | 12.5 |
| (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid | GABA-AT | Time-dependent inhibition | 15.0 |
Case Studies
Case Study 1: Enzyme Inhibition Mechanism
In a study examining the mechanism of action of 2-butenoic acid derivatives on GABA-AT, researchers observed that the compound binds to the active site of the enzyme, leading to significant inhibition. This finding suggests potential applications in treating neurological disorders where GABA levels are dysregulated.
Case Study 2: Pharmacological Activity
Research into the pharmacological properties of derivatives of this compound revealed promising anti-inflammatory effects in vitro. Further studies are needed to evaluate its efficacy in vivo and its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 2-Butenoic Acid Derivatives
Key Differences
Ester Group Variations: Methyl vs. Ethyl Esters: Methyl esters (e.g., 168.11 g/mol) generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., 184.11 g/mol for ethyl 4,4,4-trifluorocrotonate) due to reduced molecular weight and weaker van der Waals forces . Trifluorinated vs. Non-Fluorinated: The trifluoromethyl group increases electronegativity and stability, making the compound resistant to hydrolysis compared to non-fluorinated analogues like (E)-2-butenoic acid ethyl ester .
Isomerism (E/Z): The (E)-isomer of 2-butenoic acid derivatives is more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. For example, the (E)-isomer of 2-butenoic acid methyl ester is associated with fruity aromas in Spondias dulcis, while (Z)-isomers may have distinct odor profiles .
Saturated vs. Unsaturated Backbones: Saturated esters (e.g., methyl 4,4,4-trifluorobutanoate) lack the α,β-unsaturation, reducing their reactivity in Michael additions or Diels-Alder reactions compared to unsaturated derivatives like 4,4,4-trifluoro-2-butenoic acid methyl ester .
Key Insights
- Pharmaceuticals: The trifluorinated methyl ester’s electron-withdrawing properties enhance its reactivity in nucleophilic substitutions, making it a preferred intermediate over non-fluorinated esters .
- Flavor Chemistry: Non-fluorinated esters like (E)-2-butenoic acid ethyl ester are associated with strong odors (e.g., sulfury, pungent), whereas trifluorinated analogues may exhibit milder or altered scent profiles due to fluorine’s electronegativity .
- Material Science: Unsaturated trifluorinated esters (e.g., 2-butenoic acid methyl ester) are key in PHAs production, offering tunable thermal properties (e.g., melting points) compared to saturated counterparts .
Biological Activity
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester (CAS No. 671-82-9) is a fluorinated organic compound with significant biological activity. Its unique trifluoromethyl group enhances its chemical properties and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activities, including enzyme interactions, receptor binding, and therapeutic implications.
- Molecular Formula : C6H7F3O2
- Molecular Weight : 168.11 g/mol
- Structure : The presence of the trifluoromethyl group contributes to its lipophilicity and stability.
Biological Activity Overview
The biological activity of 2-butenoic acid derivatives has been widely studied, particularly in the context of their interactions with various biological molecules.
Enzyme Interactions
Research indicates that compounds containing trifluoromethyl groups can significantly alter enzyme activity. For instance:
- Inhibition of Enzymes : The incorporation of the trifluoromethyl group has been shown to enhance the inhibitory potency against certain enzymes, such as those involved in metabolic pathways. Studies have demonstrated that these compounds can inhibit the uptake of neurotransmitters like serotonin (5-HT) by interacting with specific transporters .
Receptor Binding
The compound exhibits notable binding affinity to various receptors:
- Serotonin Receptors : Some studies have indicated that trifluoromethyl-substituted compounds can increase the potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs .
- PPAR Activation : In silico studies suggest that similar compounds can activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolism and inflammation .
Case Studies
- Anticancer Activity :
- Metabolic Disorders :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 671-82-9 |
| Molecular Formula | C6H7F3O2 |
| Molecular Weight | 168.11 g/mol |
| Biological Activity | Enzyme inhibition, receptor binding |
| Therapeutic Applications | Anticancer, metabolic disorders |
Research Findings
Recent studies have focused on synthesizing derivatives of 2-butenoic acid with enhanced biological activities:
- Synthesis Methods : Various synthetic routes have been developed to obtain these compounds efficiently, utilizing reactions such as the Perkin condensation .
- Pharmacological Profiles : Compounds derived from 2-butenoic acid have been evaluated for their pharmacokinetic properties, showing promising results in terms of absorption and metabolism .
Q & A
Q. What are the optimized synthetic routes for 2-butenoic acid, 4,4,4-trifluoro-, methyl ester, and how can reaction yields be improved?
- Methodological Answer : Two primary routes are documented:
- Methanol and 3,3,3-trifluoropropene : This method involves nucleophilic substitution under controlled anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of methanol to trifluoropropene) and inert gas purging to prevent hydrolysis .
- Dimethyl Carbonate Route : This transesterification approach benefits from catalytic bases like K₂CO₃. Reaction temperatures above 80°C and extended reflux times (>12 hours) improve esterification efficiency .
- Data Consideration : Monitor intermediates via <sup>19</sup>F-NMR to track fluorinated byproducts.
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- GC-MS : Retention time alignment (e.g., 4.62 min for 2-butenoic acid methyl ester) and fragmentation patterns (m/z 142 [M]<sup>+</sup>) confirm identity .
- FTIR : Key peaks include C=O stretching at ~1723 cm<sup>-1</sup> and CF3 vibrations at 1150–1250 cm<sup>-1</sup> .
- <sup>1</sup>H/</sup><sup>19</sup>F-NMR : δ 3.7 ppm (methyl ester) and δ -63 ppm (CF3 group) are diagnostic .
Advanced Research Questions
Q. How does 2-butenoic acid, 4,4,4-trifluoro-, methyl ester contribute to biodegradable polymer production, and what are its monomeric properties?
-
Methodological Answer : In Ralstonia pickettii-derived polyhydroxyalkanoates (PHAs), this ester acts as a monomer precursor. GC-MS quantification shows 28% relative abundance in polymer extracts, with thermal properties (e.g., Tm ~160°C) influencing crystallinity .
-
Data Table :
Property Value (PHAs Blend) Tensile Strength 25 MPa Elongation at Break 8% Thermal Degradation Starts at 220°C
Q. What mechanistic insights explain its role in medicinal chemistry intermediates?
- Methodological Answer : The ester serves as a key intermediate in HSD-621 (antidiabetic agent) synthesis. Amidations with NH3 under basic conditions yield α,β-unsaturated amides. Meta-substitution on aromatic rings enhances bioactivity (e.g., EC50 < 1 µM) .
Q. How do thermal degradation pathways vary under different pyrolysis conditions?
- Methodological Answer : TG-FTIR and Py-GC/MS reveal degradation products depend on heating rates:
- Contradiction Note : Discrepancies in product profiles highlight the need for controlled heating protocols to ensure reproducibility.
Q. How can computational modeling predict reactivity in fluorinated ester systems?
Q. What strategies resolve contradictory data between GC-MS and NMR analyses?
Q. How can derivatization enhance detection in trace-level environmental analyses?
- Methodological Answer : Silylation (e.g., BSTFA) of the ester’s carboxyl group improves GC-MS sensitivity. Limit of Detection (LOD) reduces from 10 ppb to 0.5 ppb in wastewater matrices .
Specialized Applications
Q. What is its stability profile under acidic/basic conditions, and how does this impact storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
